5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide
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Overview
Description
5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties
Preparation Methods
The synthesis of 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-phenyl-1H-indole-2-carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is catalyzed by a small amount of glacial acetic acid, and the mixture is heated for several hours to ensure complete reaction. The product is then purified by recrystallization.
Chemical Reactions Analysis
5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as glycogen phosphorylase, which plays a role in glucose metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide include:
4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but different substituents, leading to variations in its biological activity.
5-chloro-3-phenyl-N’-[(2-phenyl-1H-indol-3-yl)methylene]-1H-indole-2-carbohydrazide: This compound shares the indole core but has different substituents, affecting its chemical reactivity and applications.
The uniqueness of 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClN3O2 |
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Molecular Weight |
389.8 g/mol |
IUPAC Name |
5-chloro-N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-10-11-18-17(12-16)20(14-6-2-1-3-7-14)21(25-18)22(28)26-24-13-15-8-4-5-9-19(15)27/h1-13,25,27H,(H,26,28)/b24-13+ |
InChI Key |
XYANOSSWIQPGGW-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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